molecular formula C14H10O4 B2564631 (2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE CAS No. 943423-26-5

(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE

Cat. No.: B2564631
CAS No.: 943423-26-5
M. Wt: 242.23
InChI Key: BCCAYRBFZSWGFX-SNAWJCMRSA-N
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Description

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes a benzodioxole ring and a furan ring connected by a propenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the reaction of benzodioxole derivatives with furan derivatives under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include:

    Reagents: Benzodioxole, furan, and a base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its combination of the benzodioxole and furan rings. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-12(5-4-11-2-1-7-16-11)10-3-6-13-14(8-10)18-9-17-13/h1-8H,9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCAYRBFZSWGFX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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